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Compound of Interest

Compound Name:
Ethyl 2-cyano-4,4-

diethoxybutyrate

Cat. No.: B014464 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for Ethyl 2-cyano-
4,4-diethoxybutyrate (CAS No. 52133-67-2), a versatile intermediate in organic synthesis.

The document summarizes available Nuclear Magnetic Resonance (NMR) data and outlines

expected characteristics for Infrared (IR) Spectroscopy and Mass Spectrometry (MS). Detailed

experimental protocols and a generalized workflow for spectroscopic analysis are also

presented to aid in compound characterization.

Spectroscopic Data Summary
The following tables summarize the available and expected spectroscopic data for Ethyl 2-
cyano-4,4-diethoxybutyrate.

Table 1: ¹H NMR Spectroscopic Data
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Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Number of
Protons

Assignment

4.70 Triplet (t) 5.6 1 CH(OEt)₂

4.26 Quartet (q) 7.2 2 OCH₂CH₃ (ester)

3.78-3.64 Multiplet (m) - 3
OCH₂CH₃

(acetal) + CH-CN

3.62-3.45 Multiplet (m) - 2
OCH₂CH₃

(acetal)

2.35-2.14 Multiplet (m) - 2 CH₂-CH(CN)

1.34 Quartet (q) 7.2 3 OCH₂CH₃ (ester)

1.25-1.16 Multiplet (m) - 6
OCH₂CH₃

(acetal)

Solvent: CDCl₃, Frequency: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data (Predicted)
While experimental ¹³C NMR data from the primary literature could not be retrieved, predicted

chemical shifts based on the structure are provided below. A historical reference to a ¹³C NMR

spectrum for this compound can be found in F. Seela, U. Luepke, Chem. Ber.110, 1462 (1977).

[1]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/Ethyl-2-cyano-4_4-diethoxybutyrate
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b014464?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift (δ) ppm Assignment

~165-170 C=O (ester)

~115-120 C≡N (nitrile)

~100-105 CH(OEt)₂ (acetal)

~60-65 OCH₂CH₃ (ester & acetal)

~30-35 CH₂-CH(CN)

~25-30 CH-CN

~14-16 OCH₂CH₃ (ester & acetal)

Table 3: Infrared (IR) Spectroscopy - Expected
Absorption Bands
No experimental IR spectrum is publicly available. The table below lists the expected

characteristic absorption bands based on the functional groups present in Ethyl 2-cyano-4,4-
diethoxybutyrate.

Wavenumber (cm⁻¹) Functional Group Description

~2240-2260 C≡N
Nitrile stretch (sharp, medium

intensity)

~1735-1750 C=O
Ester carbonyl stretch (strong

intensity)

~1200-1000 C-O
Ester and acetal C-O stretch

(strong intensity)

~2850-3000 C-H Aliphatic C-H stretch

Table 4: Mass Spectrometry (MS) Data
A publicly available mass spectrum for this compound was not found. The expected molecular

ion peak and other key fragments are listed below.
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m/z Ion

229.13 [M]⁺ (Molecular Ion)

184.10 [M - OCH₂CH₃]⁺

156.09 [M - CH(OCH₂CH₃)₂]⁺

103.08 [CH(OCH₂CH₃)₂]⁺

Experimental Protocols
Detailed experimental procedures for obtaining the spectroscopic data are outlined below.

These are generalized protocols and may be adapted based on the specific instrumentation

used.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of approximately 5-20 mg of Ethyl 2-cyano-4,4-
diethoxybutyrate is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-

d, CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as

an internal standard (δ 0.00 ppm).

¹H NMR Acquisition: The ¹H NMR spectrum is acquired on a 300-600 MHz NMR

spectrometer. Standard acquisition parameters include a 30-45° pulse angle, an acquisition

time of 2-4 seconds, and a relaxation delay of 1-5 seconds. Typically, 8-16 scans are co-

added to improve the signal-to-noise ratio.

¹³C NMR Acquisition: The ¹³C NMR spectrum is recorded on the same instrument, typically

operating at 75-150 MHz for carbon. A proton-decoupled pulse sequence is used to simplify

the spectrum to single lines for each unique carbon atom. A larger number of scans (e.g.,

512 or more) and a longer relaxation delay may be necessary due to the lower natural

abundance of ¹³C and longer relaxation times.

Data Processing: The raw data (Free Induction Decay - FID) is processed by applying a

Fourier transform, followed by phase and baseline correction. The chemical shifts are

referenced to the internal standard (TMS) or the residual solvent peak.
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Infrared (IR) Spectroscopy
Sample Preparation: As Ethyl 2-cyano-4,4-diethoxybutyrate is a liquid, the IR spectrum

can be obtained by placing a thin film of the neat liquid between two salt plates (e.g., NaCl or

KBr).

Data Acquisition: The spectrum is recorded using a Fourier-Transform Infrared (FTIR)

spectrometer. A background spectrum of the clean salt plates is first collected. The sample is

then scanned, typically over the range of 4000-400 cm⁻¹. Multiple scans (e.g., 16-32) are

averaged to enhance the signal-to-noise ratio.

Data Processing: The background spectrum is automatically subtracted from the sample

spectrum to yield the final IR spectrum of the compound.

Mass Spectrometry (MS)
Sample Introduction and Ionization: A dilute solution of the sample in a volatile solvent (e.g.,

methanol or acetonitrile) is introduced into the mass spectrometer. Electron Ionization (EI) is

a common method for relatively small, volatile organic molecules. In EI, the sample is

vaporized and bombarded with a high-energy electron beam, causing ionization and

fragmentation.

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole

or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

Detection: The separated ions are detected, and their abundance is recorded, generating a

mass spectrum which is a plot of relative intensity versus m/z. High-resolution mass

spectrometry (HRMS) can be used to determine the exact mass of the molecular ion, which

allows for the determination of the molecular formula.

Spectroscopic Analysis Workflow
The following diagram illustrates a general workflow for the spectroscopic characterization of

an organic compound like Ethyl 2-cyano-4,4-diethoxybutyrate.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b014464?utm_src=pdf-body
https://www.benchchem.com/product/b014464?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b014464?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation

Spectroscopic Analysis

Data Interpretation

Final Characterization

Synthesis & Purification

Sample Preparation for Analysis

NMR Spectroscopy
(¹H, ¹³C) IR Spectroscopy Mass Spectrometry

Structural Elucidation
(Connectivity)

Functional Group ID
(C≡N, C=O, C-O)

Molecular Weight & Formula
(Fragmentation Pattern)

Structure Confirmation

Click to download full resolution via product page

A generalized workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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diethoxybutyrate: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
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diethoxybutyrate-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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